molecular formula HNi2P B12062270 nickel;phosphanylidenenickel

nickel;phosphanylidenenickel

Cat. No.: B12062270
M. Wt: 149.369 g/mol
InChI Key: NVGRHDRSZABBOX-UHFFFAOYSA-N
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Description

Nickel;phosphanylidenenickel refers to a class of organometallic complexes where nickel is coordinated to phosphanylidene ligands (R–P:). These compounds are synthesized through reactions involving nickel precursors (e.g., nickel acetylacetonate) and phosphorinyl or phosphine-alkene ligands under controlled conditions. Key examples include mono- and binuclear complexes such as (Bis(2-4η-2,4,6-triphenyl-l-propylphosphorinyl)-nickel(II),P'-(η²-propen)nickel) and derivatives formed with butadiene or isoprene . Their structural diversity arises from ligand substitution patterns and coordination geometries, as confirmed by ³¹P-NMR and elemental analysis. These complexes are notable for their applications in catalysis and materials science, particularly in olefin activation and polymerization .

Properties

Molecular Formula

HNi2P

Molecular Weight

149.369 g/mol

IUPAC Name

nickel;phosphanylidenenickel

InChI

InChI=1S/2Ni.HP/h;;1H

InChI Key

NVGRHDRSZABBOX-UHFFFAOYSA-N

Canonical SMILES

P=[Ni].[Ni]

Origin of Product

United States

Preparation Methods

Synthesis of Nickel Nanoparticles

Nickel nanoparticles are synthesized by heating a mixture of nickel(II) acetylacetonate, oleylamine, and tributylphosphine (TBP) in dioctyl ether. The process involves:

  • Precursor Preparation : Nickel(II) acetylacetonate is dissolved in oleylamine at 100°C under vacuum to form a Ni–oleylamine complex.

  • Surfactant Addition : TBP is introduced as a phosphine surfactant under argon, stabilizing nascent nickel nuclei during growth.

  • Thermal Decomposition : The solution is heated to 250°C at 2°C/min, inducing nucleation and growth. The color change from bluish-green to black signifies metallic nickel formation.

Key Parameters :

  • Aging Temperature : At 250°C, pure nickel nanoparticles form with face-centered cubic (fcc) structures (XRD confirmation).

  • Surfactant Ratio : Higher TBP concentrations yield smaller particles (10–13 nm) due to steric hindrance, while lower concentrations produce larger particles (18 nm) with fewer phosphorus impurities.

Table 1: Effect of Synthesis Conditions on Nickel Nanoparticle Properties

Precursor:Phosphine RatioAging Temperature (°C)Particle Size (nm)Lattice Parameter (Å)
1:0.6250183.52
1:1.0250133.56
1:1.5250103.60

Synthesis of Nickel Phosphide Nanoparticles

Nickel phosphide (Nix_xPy_y) nanoparticles are synthesized by increasing the aging temperature to 280°C. At this threshold, carbon–phosphorus bonds in TBP dissociate, releasing reactive phosphorus atoms that alloy with nickel. X-ray diffraction (XRD) confirms the formation of Ni12_{12}P5_5 when using TBP, while trioctylphosphine (TOP) favors smaller Ni2_2P phases.

Mechanistic Insight :

  • Below 250°C, phosphine surfactants remain intact, yielding pure nickel.

  • Above 250°C, phosphorus incorporation expands the lattice (evidenced by XRD peak shifts), with DSC data showing C–P bond cleavage at 255–296°C.

Metal-Vapor Synthesis with Phospha-Alkynes

Metal-vapor synthesis provides access to nickel–phosphorus organometallic complexes with unique coordination geometries. Co-condensation of nickel atoms with tert-butylphosphaacetylene (tBuCP) at cryogenic temperatures produces isomers such as [Ni(η³-PC2_2tBu2_2)(η⁵-P3_3C2_2tBu2_2)] and [Ni(η⁴-P2_2C2_2tBu2_2)2_2].

Experimental Procedure

  • Nickel Atom Generation : Nickel vapor is generated via electron beam evaporation under high vacuum.

  • Ligand Co-Condensation : tBuCP is introduced into the vapor stream at -196°C, forming a reactive matrix.

  • Isolation and Characterization : Chromatographic separation yields orange crystals of [Ni(η³-PC2_2tBu2_2)(η⁵-P3_3C2_2tBu2_2)], structurally characterized via X-ray diffraction and NMR spectroscopy.

Structural Features :

  • The η³-phosphirenyl ligand (PC2_2tBu2_2) exhibits a near-planar geometry with P–C bond lengths of 1.78–1.82 Å, suggesting limited aromaticity.

  • The η⁵-P3_3C2_2tBu2_2 ligand adopts a puckered conformation, coordinating via three phosphorus atoms.

Table 2: Key Bond Lengths and Angles in [Ni(η³-PC2_2tBu2_2)(η⁵-P3_3C2_2tBu2_2)]

Bond/AngleValue
Ni–P (η³-ligand)2.207–2.397 Å
Ni–C (η³-ligand)2.02–2.24 Å
P–C (phosphirenyl)1.78–1.82 Å
C–C (phosphirenyl)1.33 Å
Ni–Centroid (η³/η⁵)1.860/1.692 Å

Comparative Analysis of Synthesis Methods

Scalability and Reproducibility

  • Thermal Decomposition : Achieves gram-scale production (1.4 g/batch) with minimal polydispersity. Ideal for applications requiring bulk quantities, such as magnetic separations.

  • Metal-Vapor Synthesis : Limited to milligram scales but offers precise control over ligand coordination, enabling tailored electronic properties for catalysis.

Material Purity and Crystallinity

  • Nickel nanoparticles from thermal decomposition exhibit high crystallinity (blocking temperature = 167 K) and saturation magnetization (19 emu/g).

  • Organometallic complexes from metal-vapor synthesis show no detectable impurities by NMR, critical for studying fundamental bonding interactions.

Applications of Nickel–Phosphorus Compounds

Catalysis

Nickel phosphides serve as robust catalysts for hydrogen evolution reactions (HER), with surface phosphorus enhancing proton adsorption. The thermal decomposition method allows tuning of P/Ni ratios to optimize active sites.

Biomedical Engineering

Hydrophilic nickel nanoparticles (via ligand exchange) selectively bind histidine-tagged proteins. Incubation with GFP-tagged proteins reduces supernatant fluorescence by >80%, demonstrating efficient magnetic separation .

Chemical Reactions Analysis

C–P Bond Formation via Oxidative Addition and Insertion

A representative cycle for hydrophosphination of alkynes (Figure 1):

  • Oxidative addition : Ni(0) reacts with phosphane (R₂PH) to form a Ni(II) hydrido phosphanido complex.

  • Alkyne insertion : The Ni–H bond undergoes migratory insertion with alkynes, forming a π-alkenyl intermediate.

  • Reductive elimination : C–P bond formation releases the β-phosphorylated alkene .

Key selectivity factors :

  • Steric hindrance directs β-addition over α-addition (e.g., 95% β-selectivity with tert-butylacetylene) .

  • Electronic effects of ligands (e.g., dtbpe) enhance regiocontrol .

Radical-Mediated Pathways

In cross-couplings involving C(sp³) electrophiles:

  • Halogen atom transfer : Ni(I) abstracts a halogen from alkyl halides, generating radicals.

  • Radical trapping : Ni(0) intermediates capture radicals, forming Ni–alkyl species.

  • C–P bond formation : Coupling with phosphanes occurs via reductive elimination .

Comparative Catalytic Efficiency

Nickel outperforms Pd and Pt in hydrophosphination due to:

  • Lower electronegativity : Facilitates oxidative addition of phosphanes .

  • Slower β-hydride elimination : Stabilizes intermediates for selective C–P coupling .

Metal Relative Reactivity (Hydrophosphination)Preferred Oxidation States
Ni1.0 (reference)0, I, II
Pd0.70, II
Pt0.30, II

Data derived from theoretical studies by Ananikov et al.

Stability and Deactivation Pathways

Common challenges include:

  • Phosphane oxidation : Air-sensitive R₂PH ligands require inert conditions.

  • Ni nanoparticle formation : Aggregation under high temperatures deactivates catalysts .

Scientific Research Applications

Catalytic Applications

Nickel-based catalysts, including nickel; phosphanylidenenickel, have been extensively studied for their effectiveness in various chemical reactions. These catalysts are particularly important in:

  • Copolymerization Processes : Nickel catalysts have shown promise in the copolymerization of ethylene with polar monomers. The unique structure of phosphanylidenenickel enhances the catalytic performance due to its ability to stabilize intermediates during the reaction process. For instance, research indicates that the bridging type between phosphorus atoms significantly affects catalytic efficiency, allowing for the successful copolymerization of ethylene with a variety of basic polar monomers at elevated temperatures .
  • Cross-Coupling Reactions : Nickel; phosphanylidenenickel serves as an effective catalyst in cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This application is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Material Science

In material science, nickel; phosphanylidenenickel has been explored for its properties that can be harnessed in various applications:

  • Alloy Development : Nickel is a key component in many alloys due to its high corrosion resistance and strength. Nickel; phosphanylidenenickel can be integrated into alloy formulations to enhance their mechanical properties and resistance to oxidation .
  • Electronic Components : The compound's conductive properties make it suitable for use in electronic components. Nickel alloys are commonly used in wiring, capacitors, and batteries, which are essential for mobile electronic devices .

Case Study 1: Ethylene Copolymerization

A study conducted by Chen et al. demonstrated the effectiveness of a nickel catalyst with a phosphanylidenenickel ligand in copolymerizing ethylene with polar monomers. The results showed that this catalyst could produce polymers with desirable properties at elevated temperatures, highlighting its potential for industrial applications .

Case Study 2: Cross-Coupling Reactions

Research by Nozaki et al. utilized a methylene-bridged bisphosphine-monoxide ligand structure to create nickel-based catalysts that successfully facilitated cross-coupling reactions. This study emphasized the importance of ligand design in enhancing catalytic activity and selectivity, showcasing the versatility of nickel; phosphanylidenenickel in organic synthesis .

Data Tables

Application AreaDescriptionKey Findings
CatalysisUsed in copolymerization and cross-coupling reactionsEnhanced efficiency due to ligand structure; successful polymer production
Material ScienceIntegrated into alloys and electronic componentsImproved corrosion resistance and mechanical strength
Electronic ComponentsUtilized in wiring, capacitors, and batteriesEssential for functionality in mobile devices

Mechanism of Action

The mechanism by which nickel;phosphanylidenenickel exerts its effects is primarily through its catalytic activity. The compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby lowering the activation energy required for the reaction to proceed. This catalytic activity is influenced by the electronic structure of the nickel phosphide, which can be tuned by modifying the composition and phase of the compound .

Comparison with Similar Compounds

Reactivity and Catalytic Performance

  • Olefin Activation : Nickel;phosphanylidenenickel complexes exhibit superior activity in propylene and butadiene insertion reactions compared to (COD)Ni(TPP)I, attributed to the electron-deficient phosphorus centers in phosphorinyl ligands .
  • Thermal Stability : Tetrakis(trifluorophosphine)nickel (Ni(PF₃)₄) demonstrates higher thermal stability (decomposition >200°C) due to strong Ni–PF₃ bonds, whereas phosphanylidenenickel complexes degrade above 80°C .

Table 2: Hazard Comparison of Nickel Compounds

Compound Hazard Classifications Key Risks Reference
This compound H315, H319, H335 (skin/eye irritation, respiratory toxicity) Requires inert handling conditions
Nickel carbonyl (Ni(CO)₄) H330 (fatal if inhaled) Acute toxicity, carcinogenicity
Hexaaquanickel(II) chloride H302 (harmful if swallowed) Moderate toxicity, environmental persistence
  • Phosphanylidenenickel complexes pose moderate hazards, distinct from the extreme toxicity of nickel carbonyl, which requires stringent exposure controls .

Biological Activity

Nickel;phosphanylidenenickel, a complex of nickel with phosphanylidenes, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and enzymatic contexts. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Nickel compounds are known to exhibit various biological activities through several mechanisms:

  • Enzyme Interaction : Nickel serves as a cofactor for numerous enzymes, including urease and hydrogenases. Its ability to replace essential metals in metalloproteins can disrupt normal enzymatic functions, leading to toxicity in microorganisms .
  • Oxidative Stress Induction : Nickel exposure can lead to oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and DNA .
  • Binding Affinity : Nickel ions can bind to non-catalytic sites on enzymes, causing allosteric inhibition. This binding can alter enzyme activity and disrupt metabolic pathways .
  • Metalloregulation : Nickel plays a role in the regulation of metal homeostasis in cells. For instance, in E. coli, nickel-binding proteins help regulate the internal concentration of nickel through efflux mechanisms .

Antimicrobial Activity

Research indicates that nickel complexes exhibit significant antimicrobial properties against various bacteria and fungi. A review highlighted the effectiveness of nickel(II) complexes with mixed ligands against several pathogens:

  • Antibacterial Activity : Nickel complexes showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The inhibition zones varied depending on the ligand composition and concentration .
  • Antifungal Activity : Notably, nickel complexes demonstrated strong antifungal properties against species like Candida albicans and Aspergillus niger. The effectiveness was influenced by the type of ligand used in the complex .

Table 1: Antimicrobial Activities of Nickel Complexes

Complex TypeBacteria TestedInhibition Zone (mm)Fungi TestedInhibition Zone (mm)
Ni(II) with 2-AcetylpyridineStaphylococcus aureus15Candida albicans20
Ni(II) with MorpholinedithiocarbamateEscherichia coli12Aspergillus niger18
Ni(II) with ThioureaPseudomonas aeruginosa10--

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Nickel Complexes : A study examined various nickel(II) complexes for their antibacterial properties. The results indicated that certain mixed ligand complexes exhibited superior activity against both bacteria and fungi compared to others .
  • Toxicological Assessment : Another research effort focused on understanding the toxic effects of nickel compounds on microbial metabolism. It was found that elevated nickel concentrations could significantly alter cellular processes, leading to increased oxidative stress and metabolic disruption .

Q & A

Q. How can researchers ensure compliance with data transparency norms in reporting nickel-phosphanylidenenickel studies?

  • Methodological Answer :
  • FAIR Principles : Provide raw spectra/XRD files in repositories (e.g., Zenodo) with DOIs .
  • Uncertainty Quantification : Report confidence intervals for bond lengths (±0.02 Å) and reaction yields (±2%) .

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